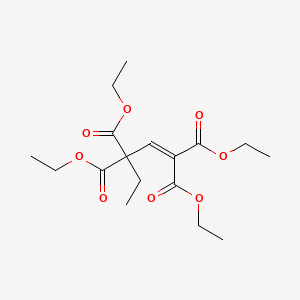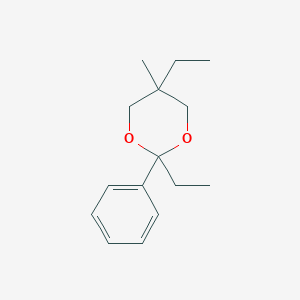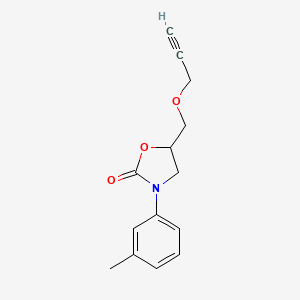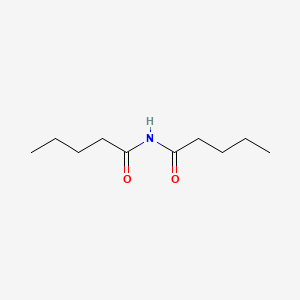![molecular formula C10H25NO5Si B14690468 Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis- CAS No. 24801-87-4](/img/structure/B14690468.png)
Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2,2’-[[3-(trimethoxysilyl)propyl]imino]bis- is a chemical compound known for its unique structure and properties. It is commonly used in various industrial and scientific applications due to its ability to form strong bonds with different substrates. This compound is particularly valued in the field of materials science and surface chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[[3-(trimethoxysilyl)propyl]imino]bis- typically involves the reaction of 3-aminopropyltrimethoxysilane with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol, and maintaining the reaction temperature to facilitate the formation of the compound .
Industrial Production Methods
In industrial settings, the production of Ethanol, 2,2’-[[3-(trimethoxysilyl)propyl]imino]bis- is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-[[3-(trimethoxysilyl)propyl]imino]bis- undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanol groups, which can further condense to form siloxane bonds.
Condensation: It can undergo condensation reactions with other silane compounds to form cross-linked networks.
Substitution: The trimethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Ethanol, 2,2’-[[3-(trimethoxysilyl)propyl]imino]bis- include water, alcohols, and other silane compounds. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of Ethanol, 2,2’-[[3-(trimethoxysilyl)propyl]imino]bis- include silanol derivatives, cross-linked siloxane networks, and substituted silane compounds .
Scientific Research Applications
Ethanol, 2,2’-[[3-(trimethoxysilyl)propyl]imino]bis- has a wide range of scientific research applications, including:
Surface Modification: It is used to modify the surface properties of materials, enhancing their adhesion, hydrophobicity, or hydrophilicity.
Nanotechnology: The compound is employed in the synthesis of nanoparticles and nanocomposites, providing stability and functionalization.
Biomedical Applications: It is used in the development of drug delivery systems and biomedical coatings due to its biocompatibility and ability to form stable bonds with biological molecules.
Polymer Chemistry: The compound is used as a cross-linking agent in the synthesis of polymers, improving their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-[[3-(trimethoxysilyl)propyl]imino]bis- involves the formation of strong covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to effectively modify surfaces and enhance the properties of materials .
Comparison with Similar Compounds
Similar Compounds
- 3-aminopropyltriethoxysilane
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- Bis(trimethoxysilylpropyl)amine
Uniqueness
Ethanol, 2,2’-[[3-(trimethoxysilyl)propyl]imino]bis- is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions. Its ability to form strong covalent bonds with different substrates makes it particularly valuable in surface modification and materials science .
Properties
CAS No. |
24801-87-4 |
|---|---|
Molecular Formula |
C10H25NO5Si |
Molecular Weight |
267.39 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(3-trimethoxysilylpropyl)amino]ethanol |
InChI |
InChI=1S/C10H25NO5Si/c1-14-17(15-2,16-3)10-4-5-11(6-8-12)7-9-13/h12-13H,4-10H2,1-3H3 |
InChI Key |
BXMHUNXMMYPXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCN(CCO)CCO)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14690386.png)
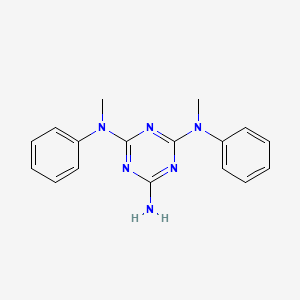
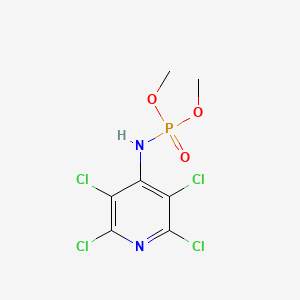
![2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile](/img/structure/B14690412.png)
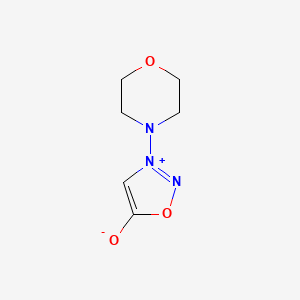
![5-Methyl[1]benzothieno[2,3-g]isoquinoline](/img/structure/B14690420.png)
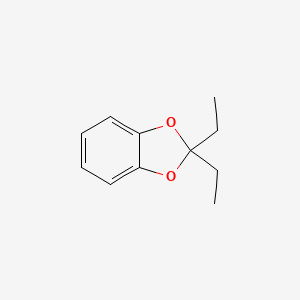
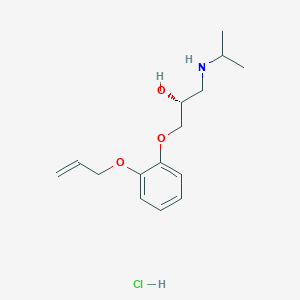
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
![Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro-](/img/structure/B14690450.png)
